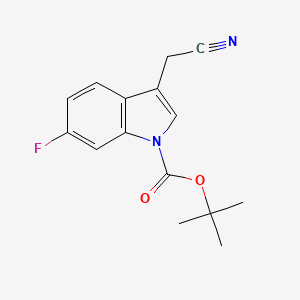

Tert-butyl 3-(cyanomethyl)-6-fluoro-1h-indole-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Novel Protecting Groups for Fluorous Synthesis

Tert-butyl alcohol derivatives, including those related to Tert-butyl 3-(cyanomethyl)-6-fluoro-1h-indole-1-carboxylate, have been explored for their utility as novel protecting groups in fluorous synthesis. These compounds facilitate the protection and immobilization of medium-size nonpolar carboxylic acids in a fluorous phase, highlighting their importance in simplifying purification processes in organic synthesis (Pardo et al., 2001).

Radical Addition and Cyclization Reactions

The compound has been implicated in studies focused on the carbomethylation of arylacrylamides leading to substituted indolin-2-one via cascade radical addition/cyclization processes. Such reactions underscore the potential of tert-butyl derivatives in facilitating complex chemical transformations, which are pertinent to synthesizing bioactive molecules (Dai et al., 2014).

Catalysis and Oxidation Reactions

Research has demonstrated the utility of tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a compound with structural similarity, as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This showcases the role of such compounds in selective oxidation processes, which are crucial in the synthesis of α,β-unsaturated carbonyl compounds from primary and secondary allylic and benzylic alcohols (Shen et al., 2012).

Advanced Synthetic Applications

The tert-butyl group has been featured in the synthesis of complex organic molecules, such as spirocyclic indoline lactones and other pharmacologically relevant compounds. These syntheses often involve intricate reactions, including base-promoted cyclization and subsequent alkylations, demonstrating the compound's versatility in synthetic organic chemistry (Hodges et al., 2004).

Medicinal Chemistry and Drug Development

This compound and related compounds have been investigated in the context of medicinal chemistry, particularly in the design and synthesis of antihypertensive agents. These studies reveal the potential of such compounds in developing new therapeutic agents with targeted biological activities (Kreighbaum et al., 1980).

将来の方向性

Future research could focus on the synthesis, molecular structure analysis, chemical reactions analysis, mechanism of action, physical and chemical properties analysis, and safety and hazards of Tert-butyl 3-(cyanomethyl)-6-fluoro-1h-indole-1-carboxylate. The use of tert-butyl substituents in organic semiconductors and conductors has been explored, indicating potential future directions for similar compounds .

作用機序

Target of Action

Indole derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Without specific information, it’s hard to say exactly how “Tert-butyl 3-(cyanomethyl)-6-fluoro-1h-indole-1-carboxylate” interacts with its targets. The cyanomethyl and fluoro groups could potentially be involved in interactions with the target protein, leading to changes in its function .

Biochemical Pathways

Indole derivatives are involved in a wide range of biochemical pathways, including those related to neurotransmission, inflammation, and cell growth .

Pharmacokinetics

The tert-butyl group is known to influence the pharmacokinetic properties of drugs, potentially affecting their absorption, distribution, metabolism, and excretion .

Result of Action

Indole derivatives can have a wide range of effects, depending on their specific targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of the compound .

特性

IUPAC Name |

tert-butyl 3-(cyanomethyl)-6-fluoroindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2/c1-15(2,3)20-14(19)18-9-10(6-7-17)12-5-4-11(16)8-13(12)18/h4-5,8-9H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEXLMJUNKYYSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

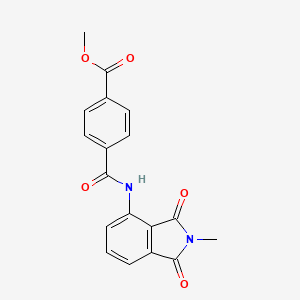

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(ethylsulfonyl)benzamide](/img/structure/B2613683.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2613689.png)

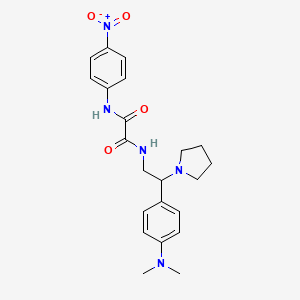

![N~4~-(4-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613690.png)

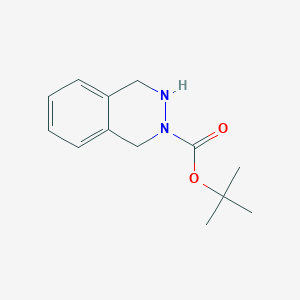

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(methylthio)phenyl]ethanediamide](/img/structure/B2613692.png)

![(Z)-3-allyl-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2613695.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2613697.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate](/img/structure/B2613698.png)

![4-Chloro-2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2613699.png)